"Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate" properties and characteristics
"Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate" properties and characteristics
CAS: 888504-28-7 | Formula: C₄H₃KN₂O₃ | MW: 166.18 g/mol [1][2]
Executive Summary & Chemical Identity
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is the thermodynamically stable salt form of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. In modern medicinal chemistry, this compound serves two critical functions: it acts as a robust building block for HIV integrase inhibitors (specifically Raltegravir) and functions as a radical precursor for the innate C–H functionalization of heteroarenes via decarboxylative cross-coupling.
The utility of this reagent stems from its ability to mask the unstable free acid, which is prone to spontaneous decarboxylation under ambient conditions. By stabilizing the carboxylate as the potassium salt, researchers can store the moiety indefinitely and release the reactive radical or electrophile only under controlled reaction conditions.
Core Physicochemical Data
| Property | Specification | Technical Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere (Ar/N₂).[1] |
| Solubility | Water (>100 mg/mL), DMSO | Poor solubility in non-polar organics (Et₂O, Hexanes). |
| Melting Point | >250°C (Decomposes) | Decomposition often releases CO₂; pressure risk in sealed tubes. |
| Purity Standard | ≥ 98.0% (HPLC) | Critical impurity: 2-methyl-1,3,4-oxadiazole (decarboxylation byproduct). |
| Hygroscopicity | High | Water content accelerates hydrolysis/decarboxylation. |
The Stability Paradox: Acid vs. Salt
Field-Proven Insight: A common failure mode in the lab is the attempt to isolate the free acid form (5-methyl-1,3,4-oxadiazole-2-carboxylic acid).
The 1,3,4-oxadiazole ring is electron-deficient. When the C2 position is substituted with a carboxylic acid, the inductive effect of the ring combined with the resonance stability of the decarboxylated product facilitates rapid loss of CO₂.
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Free Acid: Unstable at room temperature; decarboxylates to 2-methyl-1,3,4-oxadiazole.
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Potassium Salt: Stable up to high temperatures. The ionic lattice energy and lack of an acidic proton prevent the cyclic transition state required for thermal decarboxylation.
Operational Directive: Never acidify aqueous solutions of this salt during workup unless immediate decarboxylation is the intended synthetic step.
High-Fidelity Synthesis Protocol
While hydrolysis of the ethyl ester with ethanolic KOH is possible, it often traps water in the lattice, leading to inconsistent stoichiometry. The anhydrous silanolate method is the gold standard for pharmaceutical-grade synthesis (e.g., for Raltegravir intermediates), ensuring a quantitative yield of anhydrous salt.
Reagents
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Substrate: Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (1.0 equiv).
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Reagent: Potassium trimethylsilanolate (KOTMS) or Potassium triethylsilanolate (1.0 equiv).
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Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.
Step-by-Step Workflow
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Preparation: Flame-dry a round-bottom flask and purge with Argon.
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Slurry Formation: Suspend Potassium triethylsilanolate (1.0 equiv) in anhydrous Et₂O.
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Addition: Add Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (1.0 equiv) in one portion at room temperature.
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Reaction: Stir vigorously. The reaction is driven by the formation of the insoluble potassium salt.
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Visual Cue: The suspension will change texture and color (often becoming brighter white) as the salt precipitates.
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Filtration: Filter the precipitate under an inert atmosphere (Schlenk filtration recommended to avoid moisture).
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Washing: Wash the filter cake 3x with anhydrous Et₂O to remove the silanol byproduct.
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Drying: Dry under high vacuum (0.1 mbar) for 4 hours.
Synthesis Logic Diagram
Figure 1: Anhydrous synthesis via silanolate cleavage prevents hydrolysis-induced degradation.
Applications in Drug Discovery
A. Raltegravir Intermediate Synthesis
This salt is a direct precursor in the synthesis of Raltegravir (Isentress) , an HIV-1 integrase strand transfer inhibitor. It reacts with amino-functionalized scaffolds to install the oxadiazole ring, a bioisostere for amide/ester groups that improves metabolic stability and hydrogen bonding potential.
B. Decarboxylative Radical Cross-Coupling (Minisci-Type)
For discovery chemists, this salt is a "masked" radical. Under oxidative conditions (e.g., Ag(I)/S₂O₈²⁻), it undergoes decarboxylation to generate the 5-methyl-1,3,4-oxadiazol-2-yl radical . This nucleophilic radical can then attack electron-deficient heterocycles (pyridines, quinolines).
Mechanism:
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Oxidation: The carboxylate is oxidized to a carboxyl radical.
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Loss of CO₂: Rapid extrusion of CO₂ generates the heteroaryl radical.
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Addition: The radical adds to a protonated heterocycle.
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Re-aromatization: Oxidative hydrogen abstraction restores aromaticity.
Radical Pathway Diagram
Figure 2: Mechanism for the innate C-H functionalization of heterocycles using the potassium salt.
Analytical Characterization & Quality Control
To validate the integrity of the salt (and ensure no decarboxylation has occurred), use the following markers:
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¹H NMR (D₂O): δ 2.61 (s, 3H).
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Note: If a peak appears at δ 8.4-8.5, this indicates the C2-proton of the decarboxylated byproduct (2-methyl-1,3,4-oxadiazole).
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¹³C NMR (D₂O): δ 166.7 (COOH), 161.3 (C5), 159.3 (C2), 10.4 (CH₃).
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Note: The presence of the 166.7 ppm peak confirms the carboxylate is intact.
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IR Spectroscopy: Strong bands at ~1600-1650 cm⁻¹ (asymmetric COO⁻ stretch) and ~1350-1400 cm⁻¹ (symmetric COO⁻ stretch). Absence of broad OH stretch (unless wet).
Safety & Handling
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Decarboxylation Hazard: While the salt is stable, subjecting it to acidic conditions and heat in a closed vessel can generate significant CO₂ pressure.
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Incompatibility: Strong acids, strong oxidizing agents (unless controlled for radical generation).
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Storage: Store at -20°C under Argon. The compound is hygroscopic; moisture uptake makes accurate weighing difficult and can catalyze slow decomposition over months.
References
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Synthesis of Raltegravir Intermediate: Summa, V., et al. "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry, 2008, 51(18), 5843–5855. Link
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Silanolate Hydrolysis Method: Laganis, E. D., & Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2, HO-, and RO-." Tetrahedron Letters, 1984, 25(51), 5831-5834. Link
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Minisci Reaction/Radical Functionalization: Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011, 2, 1135-1161. Link
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Decarboxylation Kinetics: Zarei, M. "Kinetic study of the decarboxylation of 5-amino-1,3,4-oxadiazole-2-carboxylic acid." Journal of the Chemical Society, Perkin Transactions 2, 2002. Link
